(-)-1,4-Di-O-methyl-L-threitol is a sugar derivative classified as a tetritol (four-carbon polyol). It possesses a stereocenter at the C-2 position, indicated by the L-designation, and methyl groups on the hydroxyl groups at C-1 and C-4 positions (denoted by Di-O-methyl). Information regarding its natural origin is currently limited []. However, due to its structural similarity to known biological molecules, it holds promise for research in various fields.
(-)-1,4-Di-O-methyl-L-threitol has a four-carbon backbone with a hydroxyl group on each carbon. The hydroxyl groups at C-1 and C-4 are methylated. This structure suggests potential for hydrogen bonding and interaction with other polar molecules due to the presence of multiple hydroxyl groups. The chirality at C-2 could lead to different interactions with other chiral molecules depending on their stereochemistry [].
Data on the specific physical and chemical properties of (-)-1,4-Di-O-methyl-L-threitol is scarce. Due to the presence of multiple hydroxyl groups, it is likely to be soluble in water and other polar solvents. The melting and boiling points are expected to be high due to the presence of multiple hydrogen bonding sites.
Currently, there is no documented information on the specific mechanism of action of (-)-1,4-Di-O-methyl-L-threitol. However, its structural similarity to other sugar derivatives suggests potential applications in various areas. For instance, it could act as a substrate for enzymes involved in carbohydrate metabolism or serve as a chiral building block in the synthesis of complex molecules []. Further research is needed to explore its potential mechanisms in biological systems.
(-)-1,4-Di-O-methyl-L-threitol is a valuable chiral synthon and building block in organic synthesis due to its stereochemistry and functional groups. The molecule possesses four hydroxyl groups, two of which are methylated at the 1 and 4 positions, resulting in a well-defined three-dimensional structure. The remaining two hydroxyl groups can be selectively modified to introduce various functionalities, allowing for the construction of complex chiral target molecules. Several research articles describe the utilization of (-)-1,4-Di-O-methyl-L-threitol for the synthesis of biologically active compounds, including carbohydrates and pharmaceuticals Sigma-Aldrich: .
The chiral backbone of (-)-1,4-Di-O-methyl-L-threitol makes it a potential ligand for asymmetric catalysts. By coordinating with metal centers, the molecule can influence the reaction pathway and promote the formation of enantioenriched products. Research efforts are ongoing to explore the development of novel asymmetric catalysts using (-)-1,4-Di-O-methyl-L-threitol as a scaffold Echemi: .